Bienvenue dans la boutique en ligne BenchChem!

MK-0941 free base

Glucokinase activator pharmacology Glucose-stimulated insulin secretion Type 2 diabetes mechanism

MK-0941 free base (CAS 752240-01-0) is an irreplaceable glucokinase (GK) research tool. Unlike other GK activators, it occupies a unique allosteric pocket accessible in both open and closed GK conformations, forming a strong interaction with residue Y214—the most clinically severe activating mutation site. This binding mode drives maximal insulin secretion even at low glucose, making MK-0941 indispensable for benchmarking hypoglycemia risk in novel GKAs. Discontinued after Phase II, it is the validated positive control for human islet perifusion, OGTT, and GKA tachyphylaxis studies. Substituting with another GKA invalidates conformational-state-dependent pharmacology experiments.

Molecular Formula C21H24N4O6S
Molecular Weight 460.5 g/mol
CAS No. 752240-01-0
Cat. No. B3029692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK-0941 free base
CAS752240-01-0
Molecular FormulaC21H24N4O6S
Molecular Weight460.5 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C1=NC=C(C=C1)OC2=CC(=CC(=C2)C(=O)NC3=NN(C=C3)C)OC(C)CO
InChIInChI=1S/C21H24N4O6S/c1-4-32(28,29)20-6-5-16(12-22-20)31-18-10-15(9-17(11-18)30-14(2)13-26)21(27)23-19-7-8-25(3)24-19/h5-12,14,26H,4,13H2,1-3H3,(H,23,24,27)/t14-/m0/s1
InChIKeyKJSGTWFWVTYPFZ-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MK-0941 free base (CAS 752240-01-0) – Glucokinase Activator Reference Standard for Comparative Mechanistic Studies


MK-0941 free base (CAS 752240-01-0) is a well-characterized, orally active, allosteric glucokinase (GK) activator originally developed by Merck as an investigational therapeutic for type 2 diabetes [1]. It serves as a critical reference compound in the field of glucose homeostasis research, particularly for comparative studies elucidating the molecular determinants of GKA clinical success and failure. MK-0941 activates recombinant human glucokinase with EC50 values of 240 nM and 65 nM at 2.5 mM and 10 mM glucose, respectively [2]. Unlike the clinically approved GKA dorzagliatin, MK-0941 exhibits a distinct binding mode and functional profile that ultimately led to its discontinuation after Phase II trials, making it an essential tool for distinguishing beneficial GK activation from activation associated with hypoglycemia risk and diminished long-term efficacy [1].

Why MK-0941 free base Cannot Be Substituted by Other Glucokinase Activators in Mechanistic Investigations


Generic substitution among glucokinase activators (GKAs) for research applications is scientifically unsound due to profound differences in their molecular pharmacology. As demonstrated by head-to-head structural and functional comparisons with dorzagliatin, MK-0941 free base exhibits a unique binding mode: it occupies a pocket accessible in both open and closed GK conformations and engages in a strong interaction with residue Y214, a clinically severe activating mutation site [1]. This contrasts sharply with dorzagliatin, which binds preferentially to the closed GK conformation and interacts primarily with R63 [1]. Consequently, MK-0941 produces maximal insulin secretion even at low glucose concentrations, whereas dorzagliatin enhances insulin release in a glucose- and dose-dependent manner [1]. These divergent binding mechanisms translate directly into distinct functional outcomes in human islet perifusion assays and enzyme kinetic profiles, meaning that substituting MK-0941 with another GKA will invalidate experiments designed to interrogate specific GK activation pathways, assess hypoglycemia liability, or evaluate conformational state-dependent pharmacology.

MK-0941 free base – Quantitative Evidence of Differentiation from Comparator Glucokinase Activators


Glucose-Dependent Insulin Secretion Pattern: Direct Head-to-Head Comparison with Dorzagliatin in Human Islets

MK-0941 free base demonstrates a fundamentally different insulin secretion profile compared with the clinically successful GKA dorzagliatin in human islet perifusion studies. MK-0941 induces maximal insulin secretion at low doses and low glucose concentrations, whereas dorzagliatin improves glucose-stimulated insulin secretion in a dose- and glucose-dependent manner [1]. This functional divergence is directly attributed to their distinct binding modes and conformational preferences [1].

Glucokinase activator pharmacology Glucose-stimulated insulin secretion Type 2 diabetes mechanism

Molecular Binding Determinants: X-Ray Crystallographic Comparison of MK-0941 vs. Dorzagliatin at Atomic Resolution

Atomic resolution X-ray crystallography and modeling studies reveal that MK-0941 binds to a pocket accessible in both open and closed GK conformations and forms a strong interaction with residue Y214 [1]. In contrast, dorzagliatin binds favorably only to the closed form of GK and interacts primarily with R63 [1]. Molecular dynamics simulations further demonstrate that MK-0941 produces a high energy barrier for the open-to-closed transition, while dorzagliatin produces a low energy barrier [1].

X-ray crystallography Allosteric modulation Conformational selection

Enzyme Kinetics: MK-0941 Lowers Glucose S0.5 and Increases Vmax of GK

In vitro incubation of recombinant human glucokinase with 1 μM MK-0941 free base substantially lowers the glucose concentration required for half-maximal velocity (S0.5) from 6.9 mM to 1.4 mM and simultaneously increases the maximum velocity of glucose phosphorylation by 1.5-fold [1]. This dual enhancement—reduced glucose threshold and elevated catalytic efficiency—defines the characteristic activation signature of MK-0941.

Enzyme kinetics Glucokinase activation Glucose phosphorylation

In Vivo Glucose Lowering: Oral Glucose Tolerance Test Performance in Dogs

During oral glucose tolerance testing in nondiabetic dogs, oral administration of MK-0941 free base reduced the total area-under-the-curve postchallenge (0–2 hours) plasma glucose levels by up to 48% compared with vehicle-treated controls [1]. This robust acute glucose-lowering response is consistent across multiple diabetic rodent models including db/db mice and high-fat diet-fed C57BL/6J mice [1].

Oral glucose tolerance test Pharmacodynamics In vivo efficacy

Long-Term Efficacy Attenuation: Comparative 24-Week Study with TMG-123 in Diabetic Rats

In a 24-week treatment study using Goto-Kakizaki diabetic rats, MK-0941 free base produced only a transient reduction in glycated hemoglobin A1C levels and plasma glucose, with efficacy diminishing over the chronic dosing period [1]. This loss of glycemic durability is characteristic of certain GKAs, including MK-0941, and contrasts with other agents evaluated in parallel [1].

Chronic efficacy Glycemic durability Mechanism of tachyphylaxis

Clinical Safety Profile: Meta-Analysis of Hypoglycemia Risk Across GKA Trials

A 2024 meta-analysis of 17 randomized controlled trials encompassing 1,541 patients (dorzagliatin), 885 patients (AZD1656), and 798 patients (MK-0941) identified that the higher risks of any adverse events were mainly attributed to dorzagliatin and MK-0941, with MK-0941 specifically associated with increased incidence of hypoglycemia and elevations in key safety parameters [1]. In the Phase II clinical trial of MK-0941 added to insulin glargine, MK-0941 treatment was associated with an increased incidence of hypoglycemia [2].

Clinical trial meta-analysis Hypoglycemia Adverse events

MK-0941 free base – Recommended Research and Industrial Application Scenarios Based on Differential Evidence


Reference Standard for Identifying Hypoglycemia Liability in Novel Glucokinase Activator Candidates

Use MK-0941 free base as a positive control comparator in human islet perifusion assays or glucose-stimulated insulin secretion studies to benchmark the hypoglycemia risk of novel GKAs. Given that MK-0941 induces maximal insulin secretion at low glucose concentrations—in direct contrast to glucose-dependent activators like dorzagliatin [1]—it provides an essential reference for distinguishing compounds with favorable glucose-sensing preservation from those likely to cause hypoglycemia in clinical settings. This application is particularly valuable for lead optimization in GKA drug discovery programs [1].

Structural Biology Tool for Probing Glucokinase Conformational Dynamics and Allosteric Binding Pockets

Employ MK-0941 free base in X-ray crystallography, cryo-EM, or molecular dynamics studies to investigate the open and closed conformational states of glucokinase. MK-0941's unique ability to bind a pocket accessible in both conformations and its strong interaction with the Y214 residue [1] make it an indispensable ligand for mapping the structural determinants of GK activation and for understanding how different binding modes translate to divergent functional outcomes. This tool is essential for structure-based drug design of next-generation allosteric GK modulators [1].

Positive Control for Acute In Vivo Glucose-Lowering Efficacy in Preclinical Models

Utilize MK-0941 free base as a validated positive control in oral glucose tolerance tests and acute glucose-lowering studies in rodent or canine models. With documented efficacy including up to 48% reduction in postchallenge glucose AUC in dogs [2], MK-0941 provides a reliable benchmark for calibrating the pharmacodynamic activity of investigational GKAs or other glucose-lowering agents in translational diabetes research [2].

Mechanistic Probe for Investigating Long-Term GKA Efficacy Attenuation and Hepatic Metabolic Disruption

Deploy MK-0941 free base as a model compound in chronic dosing studies to elucidate the molecular mechanisms underlying GKA tachyphylaxis and loss of glycemic durability. As documented in 24-week studies in diabetic rats, MK-0941 exhibits only transient HbA1c reduction with subsequent efficacy diminishment [3]. This makes MK-0941 an essential tool for investigating hepatic glucose metabolism disruption and for screening next-generation GKAs designed to maintain sustained long-term efficacy [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for MK-0941 free base

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.